![molecular formula C10H12FN B1319812 N-[(3-fluorophenyl)methyl]cyclopropanamine CAS No. 920479-31-8](/img/structure/B1319812.png)
N-[(3-fluorophenyl)methyl]cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-fluorophenyl)methyl]cyclopropanamine is a chemical compound with the molecular formula C10H12FN and a molecular weight of 165.21 . It is also known by its IUPAC name, N-(3-fluorobenzyl)cyclopropanamine .
Molecular Structure Analysis
The molecular structure of N-[(3-fluorophenyl)methyl]cyclopropanamine consists of a cyclopropane ring attached to a fluorobenzyl group . The InChI code for this compound is 1S/C10H12FN/c11-9-3-1-2-8(6-9)7-12-10-4-5-10/h1-3,6,10,12H,4-5,7H2 .Physical And Chemical Properties Analysis
N-[(3-fluorophenyl)methyl]cyclopropanamine has a predicted melting point of 28.88°C and a predicted boiling point of 228.7°C at 760 mmHg . The compound has a predicted density of 1.1 g/cm^3 and a refractive index of n 20D 1.54 .Applications De Recherche Scientifique
1. Cyclopropanamine Compounds in CNS Disorders
N-[(3-fluorophenyl)methyl]cyclopropanamine is investigated for its potential in treating CNS disorders. It acts as an inhibitor of lysine-specific demethylase-1 (LSD1), influencing gene expression through changes in histone methylation. This inhibition offers potential therapeutic benefits for conditions like schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (B. Blass, 2016).
2. Neurokinin-1 Receptor Antagonism
Research into similar compounds, such as 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine, demonstrates high affinity for the neurokinin-1 receptor. These compounds show promise in pre-clinical tests for emesis and depression, indicating a potential area of application for similar fluorophenylmethyl cyclopropanamines (T. Harrison et al., 2001).
3. Cytotoxicity in Cancer Cell Lines
Research on compounds structurally related to N-[(3-fluorophenyl)methyl]cyclopropanamine, such as enantiomerically pure [1,2‐Diamino‐1‐(4‐fluorophenyl)‐3‐methylbutane]platinum(II) complexes, indicates their cytotoxic effects on breast and prostate cancer cell lines. These findings suggest that N-[(3-fluorophenyl)methyl]cyclopropanamine derivatives could potentially be explored for their anticancer properties (Anja Dullin et al., 2006).
4. NMDA Receptor Antagonism
Fluorinated arylcycloheptylamines, related to N-[(3-fluorophenyl)methyl]cyclopropanamine, show binding affinity to the NMDA receptor and exhibit neuroprotective and anticonvulsant activities. This suggests potential applications in treating conditions like epilepsy and neurodegenerative diseases (Shengguo Sun et al., 2014).
Propriétés
IUPAC Name |
N-[(3-fluorophenyl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-9-3-1-2-8(6-9)7-12-10-4-5-10/h1-3,6,10,12H,4-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYCJKKWPAMTIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588251 |
Source


|
| Record name | N-[(3-Fluorophenyl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-fluorophenyl)methyl]cyclopropanamine | |
CAS RN |
920479-31-8 |
Source


|
| Record name | N-[(3-Fluorophenyl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(3-fluorophenyl)methyl]cyclopropanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

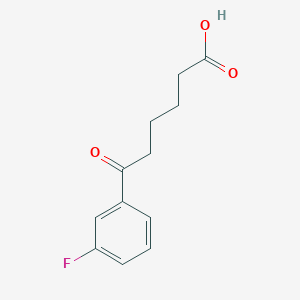

![[2-(1H-tetrazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1319747.png)
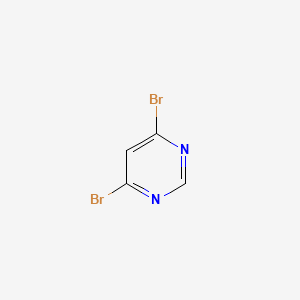

![8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B1319752.png)
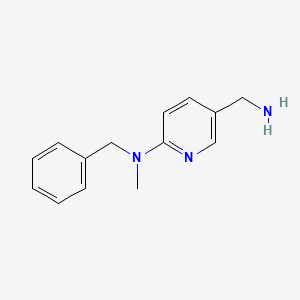

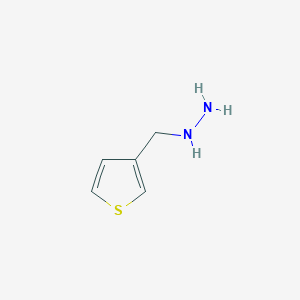
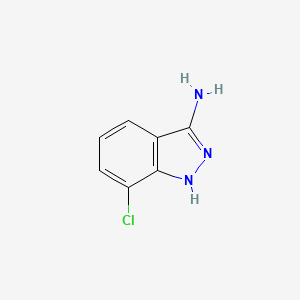
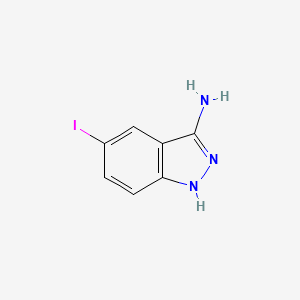

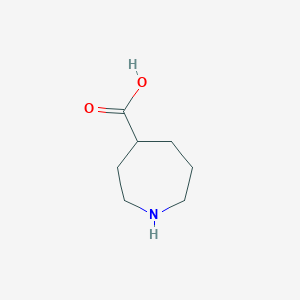
![3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid](/img/structure/B1319790.png)